

# An In-depth Technical Guide to Cacotheline: From Chemical Identity to Neuropharmacological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cacotheline

Cat. No.: B613828

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## Abstract

**Cacotheline**, a nitro derivative of the alkaloid brucine, has long been recognized for its utility as a redox indicator in analytical chemistry. However, recent research has unveiled its potential as a modulator of neuronal activity, specifically its interaction with the N-methyl-D-aspartate (NMDA) receptor and its antidepressant-like effects. This technical guide provides a comprehensive overview of **cacotheline**, encompassing its chemical identifiers, established analytical applications, and emerging neuropharmacological properties. Detailed experimental protocols for both its analytical and biological assessment are provided, alongside quantitative data and a proposed signaling pathway, to serve as a valuable resource for researchers in chemistry, pharmacology, and drug development.

## Chemical Identifiers and Properties

**Cacotheline** is systematically known as 2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid.[1] It is a yellow crystalline solid.[1]

Table 1: Chemical Identifiers for **Cacotheline**

Identifier	Value
CAS Number	561-20-6[1][2][3]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N <sub>3</sub> O <sub>7</sub> [1][2]
Molecular Weight	427.41 g/mol [1][2]
PubChem CID	68413[1]
IUPAC Name	2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahehexacyclo[16.3.1.0 <sup>4</sup> , <sup>12</sup> .0 <sup>4</sup> , <sup>21</sup> .0 <sup>5</sup> , <sup>10</sup> .0 <sup>13</sup> , <sup>19</sup> ]docosa-5,9,17-trien-14-yl]acetic acid[1]
InChI	InChI=1S/C21H21N3O7/c25-12-6-11-17(18(19(12)28)24(29)30)22-20-16-10-5-14-21(11,20)2-3-23(14)8-9(10)1-4-31-13(16)7-15(26)27/h1,6,10,13-14,16,20,22H,2-5,7-8H2,(H,26,27)/t10-,13-,14-,16-,20-,21+/m0/s1[1]
InChIKey	IVEMPCACOMNRGI-OFDJEHLSA-N[1]
Canonical SMILES	C1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)--INVALID-LINK--[O-])CC(=O)O[1]
Isomeric SMILES	C1CN2CC3=CCO--INVALID-LINK--[O-]">C@HCC(=O)O[1]

## Analytical Applications: Redox Indicator

**Cacotheline** is a well-established redox indicator, primarily used in titrimetric analysis for the quantification of tin (Sn<sup>2+</sup>) and the detection of iron ions.

## Quantitative Data in Analytical Chemistry

Table 2: Quantitative Parameters for **Cacotheline** as a Redox Indicator

Analyte	Method	Detection Limit/Concentration Range	Reference
Tin ( $\text{Sn}^{2+}$ )	Spectrophotometry	Parts per million (ppm) range	
Ferrous Iron ( $\text{Fe}^{2+}$ )	Colorimetry	Limit of identification: 1.5 $\mu$ ; Concentration limit: 1:40,000	

## Experimental Protocols for Analytical Use

This method is suitable for samples containing less than one percent of tin.

Reagents and Apparatus:

- Standard tin solution (2.000 g of reagent grade granulated tin dissolved in 100 ml of concentrated hydrochloric acid and diluted to 2000 ml with redistilled water).
- **Cacotheline** solution (0.100 g of solid reagent in 250 ml of redistilled water).
- Concentrated hydrochloric acid.
- 30 mesh zinc.
- Beckman Quartz spectrophotometer with  $2.00 \pm 0.03$  cm cells.

Procedure:

- Reduction: Transfer an aliquot of the nitrate-free sample containing tin to a 50 ml volumetric flask. The volume should be 5 ml or less.
- Color Development: To the reduced sample, add 8 ml of the **cacotheline** solution using a pipette with a cut-off tip and mix by swirling.
- Measurement: Immediately after dilution to volume with freshly boiled distilled water, measure the absorbance at 560 m $\mu$  against a reference cell containing all reagents except

tin.

Principle: Ferrous ions ( $\text{Fe}^{2+}$ ) produce a pink color with a **cacotheline** solution at a pH between 1.48 and 4.58.[1] Ferric ions ( $\text{Fe}^{3+}$ ) can be complexed with agents like sodium oxalate to prevent interference.

Reagent Concentrations:

- For very low concentrations of  $\text{Fe}^{2+}$ , a 0.025% **cacotheline** solution is recommended.
- For higher concentrations, a saturated **cacotheline** solution (approximately 0.25%) should be used.

## Neuropharmacological Activity

Emerging research indicates that **cacotheline** possesses significant neuropharmacological properties, positioning it as a molecule of interest for drug development, particularly in the context of depression and neurological disorders.

## Antidepressant-like Effects and NMDAR Antagonism

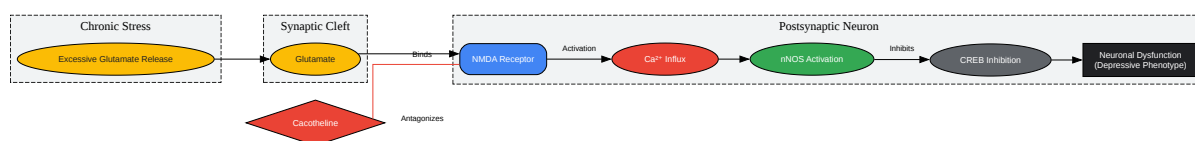
**Cacotheline** has been shown to exhibit antidepressant-like effects and to function as an antagonist of the N-methyl-D-aspartate receptor (NMDAR).

Table 3: Quantitative Data from Neuropharmacological Studies

Parameter	Value	Experimental System	Reference
In Vitro Concentration for NMDAR Activity Reduction	1 $\mu\text{M}$	Rat hippocampal slices	
In Vivo Dosage for Antidepressant Effect	120 mg/kg (intraperitoneal)	Rats	

## Proposed Mechanism of Action and Signaling Pathway

**Cacotheline**'s antidepressant effects are believed to be mediated through its inhibition of NMDAR activity. In conditions of chronic stress, excessive glutamate release can lead to overactivation of postsynaptic NMDA receptors, a process implicated in the pathophysiology of depression. By antagonizing the NMDAR, **cacotheline** may prevent this excitotoxicity and its downstream consequences. The reduction in NMDAR activity by **cacotheline** can be prevented by the addition of D-serine and glutamate, suggesting a competitive or allosteric interaction at the receptor complex.



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Caption: Proposed signaling pathway of **Cacotheline**'s antidepressant effect.

## Experimental Protocols for Neuropharmacological Assessment

Objective: To assess the effect of **cacotheline** on NMDAR-mediated synaptic transmission.

Apparatus and Reagents:

- Vibratome for slicing brain tissue.
- Artificial cerebrospinal fluid (aCSF).
- Multi-electrode array (MEA) or standard electrophysiology rig for recording field excitatory postsynaptic potentials (fEPSPs).
- **Cacotheline** stock solution.

- NMDA, D-serine, and glutamate solutions.

Procedure:

- **Slice Preparation:** Prepare acute hippocampal slices (300-400  $\mu\text{m}$ ) from rats using a vibratome in ice-cold, oxygenated cutting solution.
- **Incubation and Recording:** Incubate slices in aCSF. For recording, transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
- **fEPSP Recording:** Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- **Drug Application:** After establishing a stable baseline fEPSP, perfuse the slice with aCSF containing 1  $\mu\text{M}$  **cacotheline**. To test for competitive antagonism, co-apply **cacotheline** with NMDA, D-serine, or glutamate.
- **Data Analysis:** Measure the slope of the fEPSP to quantify synaptic strength. A reduction in the fEPSP slope in the presence of **cacotheline** indicates an inhibitory effect on synaptic transmission.

**Objective:** To evaluate the antidepressant-like effects of **cacotheline** in rodents using the Forced Swim Test and Tail Suspension Test.

**Animals:** Male rats.

**Drug Administration:** Administer a single intraperitoneal (i.p.) injection of **cacotheline** (120 mg/kg) or vehicle.

**Forced Swim Test (FST) Protocol:**

- **Apparatus:** A cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
- **Pre-test Session:** On day 1, place each rat in the cylinder for a 15-minute pre-swim session.
- **Test Session:** 24 hours after the pre-test, administer **cacotheline** or vehicle. 30-60 minutes post-injection, place the rats back into the swim tank for a 5-minute test session.

- Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water). A significant decrease in immobility time is indicative of an antidepressant-like effect.

#### Tail Suspension Test (TST) Protocol:

- Apparatus: A horizontal bar from which the mouse can be suspended by its tail using adhesive tape.
- Procedure: 30-60 minutes after **cacotheline** or vehicle administration, suspend each mouse by its tail from the bar.
- Scoring: Record the duration of immobility over a 6-minute test period. A decrease in immobility time suggests an antidepressant-like effect.

## Toxicology and Safety

**Cacotheline** is a derivative of brucine, a highly toxic alkaloid. It is classified as fatal if swallowed, in contact with skin, or if inhaled. The lethal dose in humans is estimated to be between 30-100 milligrams.[1] Its toxic effects are primarily on the central nervous system, leading to convulsions and respiratory paralysis.[1] Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound.

## Conclusion

**Cacotheline** is a multifaceted compound with established roles in analytical chemistry and exciting potential in neuropharmacology. Its ability to antagonize the NMDA receptor and produce antidepressant-like effects in preclinical models warrants further investigation for the development of novel therapeutics for depressive disorders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are needed to elucidate the precise molecular mechanisms of its interaction with the NMDAR and to evaluate its safety and efficacy in more complex biological systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cacotheline: From Chemical Identity to Neuropharmacological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613828#cacotheline-cas-number-and-chemical-identifiers]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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